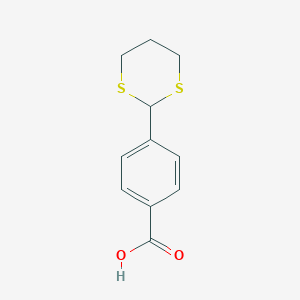

4-(1,3-dithian-2-yl)benzoic Acid

Description

Properties

IUPAC Name |

4-(1,3-dithian-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S2/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h2-5,11H,1,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSYTIVTRCUOTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthetic Utility of 4-(1,3-Dithian-2-yl)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Bifunctional Linchpin in Complex Synthesis

4-(1,3-Dithian-2-yl)benzoic acid is a crystalline organic compound whose value in synthetic chemistry far exceeds its structural complexity. It represents a strategically "masked" form of 4-formylbenzoic acid, a molecule possessing two of organic chemistry's most versatile functional groups: an aldehyde and a carboxylic acid. The inherent reactivity of the aldehyde often complicates synthetic routes targeting modifications of the carboxylic acid. This guide elucidates how the conversion of the formyl group into a stable 1,3-dithiane thioacetal provides an essential solution.

The 1,3-dithiane group is renowned not only as a robust protecting group, stable to a wide range of acidic and basic conditions, but also for its role in "umpolung" or polarity reversal chemistry.[1][2] By converting the electrophilic carbonyl carbon into a nucleophilic carbanion upon deprotonation, dithianes enable unique carbon-carbon bond formations.[1] However, in the context of this compound, the presence of the acidic carboxylic acid proton precludes direct C-H acidity at the dithiane ring. Therefore, its primary and most powerful application is as a stable protecting group, creating an orthogonal handle that allows chemists to perform extensive modifications on the carboxylic acid moiety before liberating the aldehyde in a final, strategic step. This guide provides a comprehensive overview of its properties, synthesis, and critical applications as a bifunctional building block.

Physicochemical and Spectroscopic Profile

The precise characterization of a synthetic building block is fundamental to its reliable application. The properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂S₂ | [3] |

| Molecular Weight | 240.34 g/mol | [3] |

| CAS Number | 168165-88-6 | [4] |

| Appearance | White to off-white crystalline solid | General Observation |

| Predicted pKa | ~4.1 (benzoic acid moiety) | N/A |

Spectroscopic Characterization

Authenticating the structure and purity of this compound is achieved through standard spectroscopic techniques. While a publicly available, fully assigned spectrum is not available, the expected chemical shifts can be reliably predicted based on analogous structures.[5][6][7][8]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Peaks | Assignment & Rationale |

| ¹H NMR | δ 12.0-13.0 (br s, 1H) | Carboxylic acid proton (-COOH). |

| δ 8.0-8.1 (d, 2H) | Aromatic protons ortho to the carboxylic acid group. | |

| δ 7.5-7.6 (d, 2H) | Aromatic protons ortho to the dithiane group. | |

| δ 5.5-5.6 (s, 1H) | Acetal proton of the dithiane ring (-S-CH-S-). | |

| δ 3.0-3.2 (m, 2H) | Axial protons of the dithiane methylene groups (-S-CH₂-). | |

| δ 2.8-3.0 (m, 2H) | Equatorial protons of the dithiane methylene groups (-S-CH₂-). | |

| δ 2.1-2.2 (m, 2H) | Protons of the central methylene group of the propane backbone. | |

| ¹³C NMR | δ ~167 | Carboxylic acid carbonyl carbon (-COOH). |

| δ ~145 | Quaternary aromatic carbon attached to the dithiane group. | |

| δ ~135 | Quaternary aromatic carbon attached to the carboxylic acid group. | |

| δ ~130 | Aromatic CH carbons ortho to the carboxylic acid. | |

| δ ~127 | Aromatic CH carbons ortho to the dithiane group. | |

| δ ~51 | Acetal carbon of the dithiane ring (-S-CH-S-). | |

| δ ~30 | Methylene carbons of the dithiane ring (-S-CH₂-). | |

| δ ~25 | Central methylene carbon of the propane backbone. | |

| IR (cm⁻¹) | 3300-2500 (broad) | O-H stretch of the carboxylic acid dimer. |

| ~1685 | C=O stretch of the carboxylic acid. | |

| ~1605, ~1420 | C=C stretches of the aromatic ring. | |

| ~700-600 | C-S stretches of the dithiane group. |

Synthesis and Purification

The preparation of this compound is a standard thioacetalization reaction. The key principle involves the acid-catalyzed condensation of 4-formylbenzoic acid with 1,3-propanedithiol.

Causality in Synthesis: The choice of a Lewis acid catalyst, such as Boron trifluoride etherate (BF₃·OEt₂), is critical. The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the sulfur atoms of 1,3-propanedithiol. This activation dramatically increases the rate and efficiency of the reaction, which would otherwise be impractically slow. The reaction is typically driven to completion by the removal of water, often through a Dean-Stark apparatus or the use of a dehydrating agent.

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures [beilstein-journals.org]

- 3. scbt.com [scbt.com]

- 4. 168165-88-6|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. faculty.fiu.edu [faculty.fiu.edu]

- 7. bmse000583 4-Hydroxy-benzoic Acid at BMRB [bmrb.io]

- 8. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 4-(1,3-Dithian-2-yl)benzoic Acid

CAS Number: 168165-88-6

Abstract

This technical guide provides a comprehensive overview of 4-(1,3-dithian-2-yl)benzoic acid, a versatile bifunctional molecule of significant interest to researchers and professionals in drug development and synthetic organic chemistry. The document delineates its chemical identity, physicochemical properties, and detailed synthetic protocols. Furthermore, it explores the strategic importance of the 1,3-dithiane moiety, its role in synthetic transformations such as umpolung reactivity, and the potential applications of the title compound as a building block in medicinal chemistry. This guide is intended to serve as a key resource for scientists seeking to leverage the unique chemical attributes of this compound in their research endeavors.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 168165-88-6) is a unique chemical entity that marries the functionalities of a carboxylic acid with a cyclic dithioacetal.[1] This distinct combination makes it a valuable intermediate in the synthesis of complex organic molecules. The benzoic acid moiety provides a handle for a variety of chemical transformations, including amidation and esterification, which are fundamental in the construction of biologically active compounds.[2][3] Concurrently, the 1,3-dithiane group serves as a masked aldehyde, a feature that has been extensively exploited in organic synthesis for carbonyl protection and, more significantly, for polarity reversal (umpolung) of the carbonyl carbon.

The strategic placement of the dithiane group at the para position of the benzoic acid ring offers a scaffold that can be elaborated at two distinct points, allowing for the systematic construction of diverse molecular architectures. This guide will delve into the foundational chemistry of this compound, providing both the theoretical underpinnings and practical methodologies for its synthesis and application.

Physicochemical Properties & Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 168165-88-6 | |

| Molecular Formula | C₁₁H₁₂O₂S₂ | |

| Molecular Weight | 240.34 g/mol |

Spectroscopic Characterization:

While a specific, publicly available, fully-assigned spectrum for this compound is not readily found in the searched literature, its spectral characteristics can be predicted based on the analysis of its constituent parts: the 4-substituted benzoic acid and the 1,3-dithiane ring.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, likely as two doublets in the aromatic region due to the para-substitution. A singlet for the methine proton of the dithiane ring (C-2) would be a key identifier. The methylene protons of the dithiane ring will present as multiplets. The acidic proton of the carboxylic acid will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon, the aromatic carbons (with symmetry leading to fewer than 6 signals), the methine carbon of the dithiane ring, and the methylene carbons of the dithiane ring. The chemical shift of the carboxyl carbon is typically found in the range of 165-185 ppm.[4][5]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid will be present around 1700-1680 cm⁻¹. Vibrations corresponding to the C-S bonds of the dithiane and the aromatic C-H and C=C bonds will also be observed.

Synthesis of this compound: A Step-by-Step Protocol

The most direct and widely adopted method for the synthesis of 2-substituted-1,3-dithianes is the acid-catalyzed reaction of an aldehyde with 1,3-propanedithiol. This approach is highly efficient for the preparation of this compound from its corresponding aldehyde, 4-formylbenzoic acid.

Reaction Scheme:

A representative synthetic workflow.

Experimental Protocol:

-

Materials:

-

4-Formylbenzoic acid

-

1,3-Propanedithiol

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a solution of 4-formylbenzoic acid (1 equivalent) in anhydrous dichloromethane in a round-bottom flask is added 1,3-propanedithiol (1.1-1.2 equivalents).

-

The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

A catalytic amount of boron trifluoride diethyl etherate (e.g., 0.1 equivalents) is added dropwise to the stirring solution.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2-3 times).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent is crucial as water can compete with the dithiol in reacting with the Lewis acid catalyst and can also lead to the hydrolysis of the dithiane product.

-

Lewis Acid Catalyst: Boron trifluoride diethyl etherate is a commonly used Lewis acid that activates the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the sulfur atoms of 1,3-propanedithiol.

-

Quenching with Base: The addition of a weak base like sodium bicarbonate neutralizes the acidic catalyst and any remaining acidic species, preventing potential side reactions during workup.

The Strategic Role of the 1,3-Dithiane Moiety in Drug Development

The 1,3-dithiane group is more than just a protecting group for aldehydes; it is a powerful tool in the synthetic chemist's arsenal for constructing complex molecular frameworks.

4.1. Carbonyl Protection:

The dithiane group is exceptionally stable under a wide range of conditions, including acidic and basic environments, making it an ideal protecting group for aldehydes during multi-step syntheses where other functional groups need to be manipulated.

4.2. Umpolung Reactivity: The Corey-Seebach Reaction

Perhaps the most significant application of the 1,3-dithiane functionality is its role in the Corey-Seebach reaction. This reaction allows for the reversal of the normal electrophilic reactivity of a carbonyl carbon into a nucleophilic one.

The Corey-Seebach reaction workflow.

In the context of this compound, the acidic proton at the 2-position of the dithiane ring can be abstracted by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. This acyl anion equivalent can then react with a variety of electrophiles (e.g., alkyl halides, epoxides, other carbonyl compounds) to form new carbon-carbon bonds. This strategy opens up a vast synthetic space for the elaboration of the molecule.

4.3. Applications in Medicinal Chemistry:

While specific, widespread applications of this compound in marketed drugs are not prominently documented in readily available literature, its potential as a versatile building block is clear. Benzoic acid derivatives are a common feature in a multitude of pharmaceuticals, exhibiting a wide range of biological activities.[2][3] The ability to introduce diverse substituents at the former formyl position via the dithiane methodology allows for the creation of libraries of novel benzoic acid derivatives for screening in drug discovery programs. For instance, this scaffold could be used to synthesize novel inhibitors of enzymes where a specific interaction with a substituted benzoyl moiety is desired.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile and odorous reagents like 1,3-propanedithiol and solvents like dichloromethane.

-

Handling of Reagents:

-

1,3-Propanedithiol: Has a strong, unpleasant odor. Handle exclusively in a fume hood.

-

Boron trifluoride diethyl etherate: Is corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

-

n-Butyllithium (for Corey-Seebach reaction): Is a pyrophoric reagent and must be handled with extreme care under strictly anhydrous and inert conditions.

-

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound stands out as a highly valuable and versatile building block for organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its unique combination of a modifiable carboxylic acid and a masked, polarity-reversible carbonyl group provides a powerful platform for the creation of diverse and complex molecular architectures. This guide has provided a detailed overview of its properties, a practical and well-rationalized synthetic protocol, and an exploration of the strategic importance of its dithiane functionality. It is anticipated that the principles and methodologies outlined herein will empower researchers to effectively utilize this compound in their pursuit of novel therapeutic agents and innovative chemical syntheses.

References

-

ResearchGate. (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

- Magnetic Resonance in Chemistry.

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]

-

MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available at: [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

-

PubMed Central (PMC). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Available at: [Link]

-

Wikipedia. Propane-1,3-dithiol. Available at: [Link]

-

PubMed. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Available at: [Link]

-

PubMed. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. Available at: [Link]

-

PrepChem.com. Preparation of 1,3-propanedithiol. Available at: [Link]

Sources

- 1. chem21labs.com [chem21labs.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. faculty.fiu.edu [faculty.fiu.edu]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Synthesis of 4-(1,3-Dithian-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3-Dithian-2-yl)benzoic acid is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates a carboxylic acid moiety, a common functional group in biologically active molecules, and a 1,3-dithiane group. The dithiane functionality serves as a robust protecting group for the aldehyde precursor, 4-formylbenzoic acid, and more importantly, it can act as a masked acyl anion, enabling unique carbon-carbon bond formations through the principles of umpolung (polarity reversal). This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying reaction mechanism, a step-by-step experimental protocol, characterization methods, safety considerations, and its applications in the broader scientific landscape.

Reaction Mechanism: Acid-Catalyzed Thioacetalization

The synthesis of this compound is achieved through the acid-catalyzed thioacetalization of 4-formylbenzoic acid with 1,3-propanedithiol. This reaction is a classic example of carbonyl protection and proceeds through a reversible nucleophilic addition-elimination pathway. The use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is common to activate the carbonyl group towards nucleophilic attack by the weakly nucleophilic sulfur atoms of the dithiol.

The mechanism can be described in the following steps:

-

Activation of the Carbonyl Group: The Lewis acid (e.g., BF₃) coordinates to the carbonyl oxygen of 4-formylbenzoic acid. This coordination polarizes the C=O bond, rendering the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack by Thiol: One of the sulfur atoms of 1,3-propanedithiol acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a hemithioacetal intermediate after a proton transfer.

-

Formation of a Thionium Ion: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized thionium ion.

-

Intramolecular Cyclization: The second thiol group of the 1,3-propanedithiol moiety then attacks the electrophilic carbon of the thionium ion in an intramolecular fashion.

-

Deprotonation: Finally, deprotonation of the resulting intermediate regenerates the acid catalyst and yields the stable cyclic thioacetal, this compound.

Caption: Acid-catalyzed thioacetalization mechanism.

Detailed Experimental Protocol

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

4-Formylbenzoic acid (1.0 eq)

-

1,3-Propanedithiol (1.1 - 1.2 eq)

-

Boron trifluoride etherate (BF₃·OEt₂) (1.1 - 1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Beakers, graduated cylinders, and other standard laboratory glassware

Reaction Setup and Execution:

-

Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4-formylbenzoic acid (1.0 eq).

-

Dissolution: Add anhydrous dichloromethane to dissolve the starting material.

-

Addition of Thiol: To the stirred solution, add 1,3-propanedithiol (1.1 - 1.2 eq) via syringe.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Catalyst Addition: Slowly add boron trifluoride etherate (1.1 - 1.5 eq) dropwise via a dropping funnel over a period of 10-15 minutes. A slight exotherm may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

Work-up and Purification:

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Be cautious as gas evolution (CO₂) may occur.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound. Alternatively, recrystallization from a suitable solvent system can be employed for purification.[1][2]

Caption: A step-by-step experimental workflow.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | * Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.1 ppm), corresponding to the protons on the benzene ring. |

-

Dithiane Methine Proton: A singlet for the proton at the 2-position of the dithiane ring (typically δ 5.5-5.8 ppm).

-

Dithiane Methylene Protons: Multiplets for the methylene protons of the dithiane ring (typically δ 2.8-3.2 ppm and δ 1.9-2.2 ppm).

-

Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton (typically δ 12.0-13.0 ppm), which may be exchangeable with D₂O. | | ¹³C NMR | * Carboxylic Carbonyl Carbon: A signal in the downfield region (typically δ 167-173 ppm).

-

Aromatic Carbons: Signals in the aromatic region (typically δ 125-145 ppm).

-

Dithiane Methine Carbon: A signal for the carbon at the 2-position of the dithiane ring (typically δ 50-55 ppm).

-

Dithiane Methylene Carbons: Signals for the methylene carbons of the dithiane ring (typically δ 25-35 ppm). | | IR Spectroscopy | * O-H Stretch: A broad absorption band for the carboxylic acid O-H stretch (typically 2500-3300 cm⁻¹).

-

C=O Stretch: A strong absorption band for the carboxylic acid C=O stretch (typically 1680-1710 cm⁻¹).

-

C-S Stretch: Weak to medium absorption bands for the C-S stretches (typically 600-800 cm⁻¹). | | Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂O₂S₂ = 240.34 g/mol ) should be observed. |

Safety Precautions

It is imperative to handle the reagents used in this synthesis with appropriate safety measures in a well-ventilated fume hood.

-

1,3-Propanedithiol: This compound has an extremely foul and persistent odor. It is also harmful if swallowed or inhaled. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Any waste containing 1,3-propanedithiol should be quenched with bleach before disposal to neutralize the odor.

-

Boron Trifluoride Etherate (BF₃·OEt₂): This is a corrosive and moisture-sensitive Lewis acid.[3][4] It can cause severe skin burns and eye damage.[4] It reacts violently with water, releasing toxic and flammable fumes.[4] Always handle it under an inert atmosphere and wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles.[3][4]

-

Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Applications

This compound is a valuable building block in several areas of chemical synthesis:

-

Protecting Group Chemistry: The dithiane moiety serves as a robust protecting group for the formyl group, stable to a wide range of reaction conditions under which other protecting groups might be labile.

-

Umpolung Chemistry: The proton at the 2-position of the dithiane ring is acidic and can be removed by a strong base (e.g., n-butyllithium) to generate a nucleophilic acyl anion equivalent. This nucleophile can then react with various electrophiles (e.g., alkyl halides, epoxides, carbonyl compounds) to form new carbon-carbon bonds, a strategy famously known as the Corey-Seebach reaction. The resulting dithiane can then be hydrolyzed back to a carbonyl group, providing a powerful method for the synthesis of complex molecules.

-

Drug Discovery and Development: The benzoic acid scaffold is a common feature in many pharmaceutical agents. The ability to introduce the dithiane functionality allows for unique synthetic modifications and the creation of novel drug candidates. The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, enabling the exploration of structure-activity relationships.

References

- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.

-

University of California, Los Angeles. Recrystallization of Benzoic Acid. [Link]

- Corey, E. J.; Seebach, D. Synthesis of 1,3-Dithianes. Organic Syntheses1970, 50, 72.

- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2020.

-

HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870). [Link]

- Wnuk, S. F.; et al. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry1990, 28(4), 335-340.

-

MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

-

Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]

Sources

4-(1,3-dithian-2-yl)benzoic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-(1,3-Dithian-2-yl)benzoic Acid

Introduction: Beyond a Simple Molecule

This compound is a bifunctional organic compound that holds significant value in synthetic chemistry, primarily as a building block embodying the principle of "umpolung" or polarity inversion.[1][2] The dithiane moiety, a cyclic thioacetal, fundamentally alters the reactivity of the carbon atom to which it is attached. Ordinarily, the carbon of a carbonyl group (an aldehyde in the precursor) is electrophilic. By converting it to a 1,3-dithiane, the corresponding C-2 proton becomes sufficiently acidic to be removed by a strong base, generating a nucleophilic acyl anion equivalent.[3] This powerful synthetic strategy, pioneered by Corey and Seebach, allows for the formation of carbon-carbon bonds that are otherwise inaccessible through conventional synthetic routes.[1][4]

For researchers in drug development and materials science, the ability to precisely synthesize and confirm the structure of molecules like this compound is paramount. The benzoic acid group provides a handle for further functionalization, such as amide bond formation or esterification, making it a versatile intermediate.[5][6] This guide provides a comprehensive, field-tested approach to the synthesis and rigorous structure elucidation of this compound, detailing the causality behind experimental choices and integrating data from multiple analytical techniques to ensure absolute structural confirmation.

Synthesis: A Deliberate Transformation of Reactivity

The synthesis of this compound is a classic example of thioacetal formation, a robust and high-yielding reaction. The primary objective is the chemoselective conversion of the aldehyde group of 4-formylbenzoic acid into a dithiane, leaving the carboxylic acid moiety intact.

Causality of Experimental Choice: The reaction utilizes 1,3-propanedithiol and a Lewis acid catalyst. The sulfur atoms of the dithiol are highly effective nucleophiles, readily attacking the electrophilic carbonyl carbon of the aldehyde.[4] The use of a Lewis acid (e.g., BF₃·OEt₂) activates the carbonyl group, making it even more electrophilic and accelerating the reaction. This method is highly chemoselective for aldehydes over ketones and is tolerant of many other functional groups, including the carboxylic acid present in the starting material.[7]

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: To a solution of 4-formylbenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add 1,3-propanedithiol (1.1 eq).

-

Catalyst Addition: Slowly add a catalytic amount of a Lewis acid, for example, boron trifluoride etherate (BF₃·OEt₂) (0.1 eq), to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound as a solid.

Self-Validation: The protocol's integrity is maintained by TLC monitoring, which visually confirms the conversion of starting material to a new product with a different polarity. The aqueous workup removes the acid catalyst and water-soluble byproducts. Final purification by recrystallization ensures high purity, which can be verified by melting point determination and the spectroscopic methods detailed below.

Workflow for Structural Elucidation

The confirmation of the target structure is a multi-step process where each analytical technique provides a unique piece of the puzzle. The overall workflow is designed to be logical and conclusive.

Caption: Overall workflow for the synthesis and structural validation.

Spectroscopic Deep Dive: Assembling the Evidence

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide definitive information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often exchanges, leading to a broad signal. |

| ~8.05 | Doublet | 2H | Ar-H (ortho to -COOH) | These protons are deshielded by the anisotropic effect of the C=O bond and are ortho to the electron-withdrawing carboxyl group. |

| ~7.60 | Doublet | 2H | Ar-H (ortho to dithiane) | These protons are ortho to the dithiane group and couple with the adjacent aromatic protons, resulting in a doublet. |

| ~5.50 | Singlet | 1H | S-CH-S (C2-H) | This methine proton is deshielded by the two adjacent sulfur atoms and has no adjacent protons to couple with. |

| ~3.10 | Multiplet | 2H | -S-CH₂- (C4/C6-H, axial) | Protons on the dithiane ring in different environments (axial/equatorial) will have different chemical shifts and coupling patterns. |

| ~2.90 | Multiplet | 2H | -S-CH₂- (C4/C6-H, equatorial) | |

| ~2.15 | Multiplet | 2H | -CH₂-CH₂-CH₂- (C5-H) | The central methylene protons of the propane-1,3-dithiol backbone. |

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | C=O | Typical chemical shift for a carboxylic acid carbon.[8][9] |

| ~145 | Ar-C (C-4, attached to dithiane) | Aromatic quaternary carbon deshielded by the attached dithiane group. |

| ~131 | Ar-C (C-1, attached to COOH) | Aromatic quaternary carbon deshielded by the carboxyl group. |

| ~130 | Ar-CH (ortho to -COOH) | Aromatic methine carbons deshielded by the electron-withdrawing carboxyl group.[10] |

| ~127 | Ar-CH (ortho to dithiane) | Aromatic methine carbons. |

| ~51 | S-CH-S (C-2) | Methine carbon deshielded by two sulfur atoms. |

| ~32 | -S-CH₂- (C-4/C-6) | Methylene carbons adjacent to sulfur. |

| ~25 | -CH₂-CH₂-CH₂- (C-5) | The central methylene carbon of the dithiane ring.[11] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[12]

| Wavenumber (cm⁻¹) | Vibration | Description |

| 3300-2500 | O-H stretch | A very broad and strong absorption characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[13][14] |

| ~3050 | Aromatic C-H stretch | Medium to weak absorptions just above 3000 cm⁻¹. |

| ~2950 | Aliphatic C-H stretch | Medium absorptions from the methylene groups of the dithiane ring. |

| 1710-1680 | C=O stretch | A very strong, sharp absorption characteristic of the carbonyl group in an aromatic carboxylic acid.[13][15] |

| 1600, 1475 | C=C stretch | Absorptions characteristic of the aromatic ring. |

| 1320-1210 | C-O stretch | Strong absorption associated with the carboxylic acid. |

| ~700-600 | C-S stretch | Weaker absorptions in the fingerprint region, characteristic of the carbon-sulfur bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.

-

Molecular Ion (M⁺): For C₁₁H₁₂O₂S₂, the expected monoisotopic mass is approximately 240.03 g/mol . A high-resolution mass spectrometry (HRMS) measurement would confirm the elemental composition to within a few parts per million, providing definitive proof of the molecular formula.[16]

-

Key Fragmentation Patterns:

-

Loss of -COOH: A common fragmentation for benzoic acids, leading to a fragment at [M-45]⁺.

-

Fragmentation of the Dithiane Ring: Cleavage of the C-S bonds in the dithiane ring can lead to characteristic fragment ions.

-

Benzoic Acid Fragment: A prominent peak at m/z 121, corresponding to the [C₆H₅COOH]⁺ fragment, is expected.[17][18]

-

Data Integration and Final Confirmation

No single technique is sufficient for unambiguous structure elucidation. The true power of this process lies in the integration of all data points.

Caption: Logical integration of spectroscopic data for structure confirmation.

The process is as follows:

-

MS confirms the molecular weight and formula (C₁₁H₁₂O₂S₂).

-

IR confirms the presence of the key functional groups: a carboxylic acid (broad O-H, strong C=O) and both aromatic and aliphatic C-H bonds.

-

¹³C NMR confirms the number of unique carbons, including the carbonyl, the dithiane carbons, and the six aromatic carbons, consistent with a para-substituted benzene ring.

-

¹H NMR provides the final connectivity map. The AA'BB' pattern in the aromatic region confirms para-substitution. The distinct signals for the dithiane protons and the carboxylic acid proton, with their correct integrations, complete the structural puzzle.

When all data streams converge and are consistent with the proposed structure of this compound, the elucidation is complete and trustworthy.

References

- eGyanKosh. UMPOLUNG REACTIONS.

- ChemBK. 4-(1,3-Dithiolan-2-yl)benzoic Acid.

-

Wikipedia. Umpolung. Available from: [Link]

- Química Organica.org. Synthesis of 1,3-dithianes. UMPOLUNG reactions.

- Pharmacy 180. Umpolung Synthons - Planning Organic Syntheses | Organic Chemistry.

-

Scribd. Chemistry of 1,3-Dithiane. Available from: [Link]

-

ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Available from: [Link]

- Supporting Information.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870). Available from: [Link]

-

Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available from: [Link]

-

Lucideon. Analytical Techniques for Chemical Analysis & Testing. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Available from: [Link]

-

DiVA. Towards the Synthesis of β-Hydroxy 1,3-Dithiane Derivatives. Available from: [Link]

-

ACS Publications. Oxidative hydrolysis of 1,3-dithiane derivatives to carbonyl compounds using N-halosuccinimide reagents. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. Available from: [Link]

-

UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available from: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available from: [Link]

-

NIST WebBook. Benzoic acid. Available from: [Link]

-

Dana Bioscience. This compound 10g. Available from: [Link]

-

Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available from: [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]

-

ResearchGate. Synthesis of 4-((1,3-dioxopropan-2-yl)thio)benzoic acid (RIT 62). Available from: [Link]

-

MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available from: [Link]

-

Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available from: [Link]

-

ResearchGate. Synthesis of a series of dialkylsulphamylbenzoic acids. Available from: [Link]

-

PMC. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Available from: [Link]

-

Chemistry LibreTexts. IR Spectra of Selected Compounds. Available from: [Link]

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... Available from: [Link]

-

PubMed. Formulation of topical gel contains a novel benzoic acid derivative for skin infection treatment: in vitro and in vivo evaluations. Available from: [Link]

-

RACO. Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Available from: [Link]

-

SpectraBase. Benzoic acid, 4-(1,3-dioxolan-2-yl)-, methyl ester. Available from: [Link]

-

ResearchGate. Mass spectrum of benzoic acid. Available from: [Link]

-

Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid). Available from: [Link]

-

NIST WebBook. Benzoic acid. Available from: [Link]

-

NIST WebBook. Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester. Available from: [Link]

Sources

- 1. Umpolung - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 1,3-dithianes. UMPOLUNG reactions [quimicaorganica.org]

- 3. pharmacy180.com [pharmacy180.com]

- 4. scribd.com [scribd.com]

- 5. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formulation of topical gel contains a novel benzoic acid derivative for skin infection treatment: in vitro and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]

- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

- 15. znaturforsch.com [znaturforsch.com]

- 16. scbt.com [scbt.com]

- 17. Benzoic acid [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data of 4-(1,3-Dithian-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 4-(1,3-dithian-2-yl)benzoic acid, a molecule of interest in medicinal chemistry and organic synthesis. As a versatile building block, the dithiane moiety serves as a protected aldehyde, enabling a wide range of synthetic transformations. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and quality control in research and development settings.

Molecular Structure and Key Features

This compound incorporates a para-substituted benzene ring, a carboxylic acid functional group, and a 1,3-dithiane ring. This unique combination of functionalities gives rise to a distinct spectroscopic fingerprint. The following sections will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Caption: Molecular structure of this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved through the thioacetalization of 4-formylbenzoic acid with 1,3-propanedithiol. This reaction is generally acid-catalyzed.

Experimental Protocol:

-

To a solution of 4-formylbenzoic acid (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform) is added 1,3-propanedithiol (1.1-1.2 equivalents).

-

A catalytic amount of a Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid, PTSA) is added to the mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is quenched with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield this compound as a white solid.

Caption: Synthetic scheme for this compound.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | COOH |

| ~8.0 | Doublet | 2H | Aromatic (ortho to COOH) |

| ~7.6 | Doublet | 2H | Aromatic (ortho to dithiane) |

| ~5.5 | Singlet | 1H | CH (dithiane) |

| ~3.1 | Multiplet | 2H | SCH₂ (axial) |

| ~2.9 | Multiplet | 2H | SCH₂ (equatorial) |

| ~2.1 | Multiplet | 1H | CH₂ (axial) |

| ~1.9 | Multiplet | 1H | CH₂ (equatorial) |

Expert Interpretation:

-

The downfield signal for the carboxylic acid proton is characteristic and often broad due to hydrogen bonding.

-

The aromatic region displays a typical AA'BB' splitting pattern for a para-substituted benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group are expected to be further downfield than those ortho to the dithiane group.

-

The singlet at approximately 5.5 ppm is a key diagnostic peak for the methine proton of the dithiane ring.

-

The methylene protons of the dithiane ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Carboxylic Acid) |

| ~145 | Aromatic (quaternary, attached to dithiane) |

| ~135 | Aromatic (quaternary, attached to COOH) |

| ~130 | Aromatic (CH, ortho to COOH) |

| ~128 | Aromatic (CH, ortho to dithiane) |

| ~50 | CH (dithiane) |

| ~30 | SCH₂ |

| ~25 | CH₂ |

Expert Interpretation:

-

The carbonyl carbon of the carboxylic acid is observed at the expected downfield position.

-

The four distinct signals in the aromatic region confirm the para-substitution pattern.

-

The signal for the dithiane methine carbon is a key identifier.

-

The aliphatic signals correspond to the two non-equivalent methylene groups of the dithiane ring.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Description |

| 3300-2500 | O-H stretch | Broad, characteristic of a carboxylic acid |

| ~3050 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Aliphatic |

| ~1700 | C=O stretch | Strong, characteristic of a carboxylic acid |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1300 | C-O stretch | Carboxylic acid |

| ~1250 | C-S stretch | Dithiane |

| ~900-650 | C-H bend | Aromatic out-of-plane |

Expert Interpretation:

-

The very broad absorption in the 3300-2500 cm⁻¹ region is a definitive feature of the O-H stretching of a hydrogen-bonded carboxylic acid.

-

The strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.[1][2]

-

The presence of both aromatic and aliphatic C-H stretching vibrations is consistent with the molecular structure.

-

Absorptions corresponding to the C-S bonds of the dithiane ring are typically weaker and found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): m/z = 240.03

-

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH, 45 Da)

-

Cleavage of the dithiane ring, leading to fragments corresponding to the benzoyl cation and dithiane-related fragments.

-

A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 241.04 in soft ionization techniques like electrospray ionization (ESI).

-

Conclusion

The spectroscopic data of this compound are in full agreement with its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a robust analytical toolkit for the unambiguous identification and characterization of this important synthetic intermediate. Researchers and drug development professionals can confidently utilize this data for reaction monitoring, quality control, and structural verification in their synthetic endeavors.

References

- Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

- Royal Society of Chemistry. (2019).

-

Human Metabolome Database. Benzoic acid. [Link]

-

Human Metabolome Database. Benzoic acid. [Link]

-

NIST. Benzoic acid. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. [Link]

-

PubMed. Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. [Link]

-

Organic Syntheses. 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][3][4]DITHIINYLIDENE (BEDT-TTF). [Link]

-

PubMed. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]

-

MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid. [Link]

-

Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. [Link]

-

ResearchGate. Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid. [Link]

-

UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

-

ResearchGate. Synthesis of 4-((1,3-dioxopropan-2-yl)thio)benzoic acid (RIT 62). [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(1,3-dithian-2-yl)benzoic acid

Introduction

4-(1,3-dithian-2-yl)benzoic acid is a valuable bifunctional molecule, serving as a key intermediate in organic synthesis and medicinal chemistry. Its structure uniquely combines a protected aldehyde functionality (the dithiane group) with a carboxylic acid on a benzene ring. The 1,3-dithiane moiety is a widely used acyl anion equivalent, enabling C-C bond formation at a position that would otherwise be an electrophilic carbonyl carbon. Accurate structural elucidation is paramount for its use in multi-step syntheses, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.[1]

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the expected spectral features, grounded in fundamental principles and data from analogous structures, and present a robust experimental protocol for acquiring high-quality data. This document is intended for researchers, scientists, and drug development professionals who rely on unambiguous molecular characterization.

Molecular Structure and NMR-Active Nuclei

To interpret the NMR spectra, we must first identify the unique proton and carbon environments within the molecule. Due to the symmetry of the para-substituted benzene ring, the number of distinct signals is less than the total number of atoms.

Caption: Molecular structure with atom numbering for NMR assignment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.[1]

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Commentary |

| -COOH | > 12.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and appears far downfield.[2] Its signal is often broad due to hydrogen bonding and chemical exchange with trace water. The exact chemical shift is highly dependent on solvent and sample concentration.[2][3] In a solvent like DMSO-d₆, this proton is readily observed[4]; however, in D₂O, it would exchange and the signal would disappear.[2][5] |

| H-2, H-6 (Aromatic) | ~8.0 - 8.2 | Doublet (d) | 2H | These protons are ortho to the electron-withdrawing carboxylic acid group, causing significant deshielding.[6] They appear as a doublet due to coupling with the adjacent H-3/H-5 protons. |

| H-3, H-5 (Aromatic) | ~7.6 - 7.8 | Doublet (d) | 2H | These protons are ortho to the dithiane group. They are less deshielded than H-2/H-6. They appear as a doublet due to coupling with the adjacent H-2/H-6 protons. |

| H-2' (Dithiane CH) | ~5.2 - 5.5 | Singlet (s) | 1H | This proton is attached to the acetal carbon (C-2') and is flanked by two sulfur atoms. It appears as a sharp singlet as it has no adjacent protons to couple with. Its chemical shift is a diagnostic marker for C-2 substituted dithianes and is influenced by the electronic nature of the aromatic substituent.[1] |

| H-4', H-6' (Dithiane CH₂) | ~2.9 - 3.2 | Multiplet (m) | 4H | These are the methylene protons adjacent to the sulfur atoms. They are chemically equivalent due to ring symmetry but diastereotopic (axial and equatorial). They exhibit complex splitting patterns due to both geminal and vicinal coupling with the H-5' protons.[1] |

| H-5' (Dithiane CH₂) | ~2.0 - 2.3 | Multiplet (m) | 2H | These are the methylene protons at the 5-position of the dithiane ring. They are typically found further upfield compared to the H-4'/H-6' protons.[7] Their multiplet arises from coupling to the four H-4'/H-6' protons. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the functional groups present.[8]

| Carbon(s) | Predicted δ (ppm) | Rationale and Commentary |

| -C OOH (C-7) | ~167 - 173 | The carbonyl carbon of the carboxylic acid is highly deshielded by the two attached oxygen atoms and consistently appears in this downfield region.[2][8][9] |

| C -4 (Aromatic) | ~145 - 150 | This is the ipso-carbon attached to the dithiane group. Its chemical shift is influenced by the substitution effect of the dithianyl moiety. |

| C -2, C -6 (Aromatic) | ~129 - 131 | These two carbons are equivalent due to symmetry. They are ortho to the carboxylic acid group. |

| C -3, C -5 (Aromatic) | ~127 - 129 | These two carbons are equivalent due to symmetry. They are ortho to the dithiane group. |

| C -1 (Aromatic) | ~130 - 134 | This is the ipso-carbon attached to the carboxylic acid group. Its chemical shift is typically found in this region for substituted benzoic acids.[8] |

| C -2' (Dithiane CH) | ~50 - 52 | The acetal carbon is a key diagnostic signal for the dithiane ring, appearing consistently in this range for 2-substituted dithianes.[1] |

| C -4', C -6' (Dithiane CH₂) | ~31 - 33 | These methylene carbons adjacent to the sulfur atoms are equivalent and appear in a characteristic region.[1] |

| C -5' (Dithiane CH₂) | ~24 - 26 | This methylene carbon, furthest from the sulfur atoms in the propane backbone, is the most shielded of the dithiane ring carbons.[1] |

Experimental Protocol: A Self-Validating System

The acquisition of high-quality, reproducible NMR data requires a standardized and well-justified protocol. The causality behind each step is crucial for ensuring the integrity of the results.

1. Sample Preparation

-

Rationale: Proper sample preparation is the foundation of a good NMR experiment. The choice of solvent is critical; it must dissolve the analyte completely without its own signals obscuring important regions of the spectrum.[1]

-

Protocol:

-

Accurately weigh 10-15 mg of purified this compound.

-

Dissolve the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Justification: DMSO-d₆ is an excellent choice as it readily dissolves the polar carboxylic acid and its residual proton signal (~2.50 ppm) does not interfere with the aromatic or dithiane signals. Crucially, it allows for the observation of the exchangeable carboxylic acid proton.[10]

-

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[8][11]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the tube securely and vortex briefly to ensure a homogenous solution.

-

2. NMR Data Acquisition

-

Rationale: Acquisition parameters must be chosen to maximize signal-to-noise while ensuring accurate representation of the spectral features, including quantitative integration for ¹H NMR.[12] The parameters provided are for a standard 400 or 500 MHz spectrometer.

-

Workflow Diagram:

Caption: Standard workflow for NMR analysis.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30 (standard 30-degree pulse).

-

Spectral Width: -2 to 14 ppm.

-

Acquisition Time (at): ~3-4 seconds (to ensure good digital resolution).

-

Relaxation Delay (d1): 5 seconds. A longer delay is crucial for full relaxation of all protons, ensuring integrations are quantitative.[11]

-

Number of Scans (ns): 16-32 scans.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30 (proton-decoupled 30-degree pulse).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time (at): ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): ≥ 1024 scans, necessary due to the low natural abundance of the ¹³C isotope.[11]

-

3. Data Processing

-

Rationale: Raw FID (Free Induction Decay) data must be mathematically processed to generate an interpretable frequency-domain spectrum.

-

Protocol:

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio and then perform the Fourier transform.[11]

-

Phasing: Manually adjust the phase of the spectrum to ensure all peaks have a pure, positive absorption lineshape.

-

Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to δ 0.00 ppm. If TMS is not used, the residual solvent peak of DMSO-d₆ can be used (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).[11]

-

Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the area under each signal to determine the relative ratio of protons.

-

Conclusion

The structural validation of this compound is reliably achieved through the synergistic use of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum is characterized by a downfield broad singlet for the carboxylic acid proton, two distinct doublets in the aromatic region, a sharp singlet for the unique C-2' dithiane proton, and complex multiplets for the remaining dithiane methylene protons. The ¹³C NMR spectrum is equally informative, with diagnostic signals for the carbonyl carbon, the six distinct carbons of the substituted aromatic ring, and the three characteristic signals of the dithiane ring carbons. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire and interpret high-quality NMR data to confirm the identity and purity of this important synthetic building block.

References

-

Smirnov, S. N., et al. (2003). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]

-

Mishra, A., & Bothner-By, A. A. (1990). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. PubMed. Retrieved from [Link]

-

Supporting Information. (2018). Green Chemistry, 20, 3038. Retrieved from [Link]

-

JoVE. (n.d.). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Mao, J. D., et al. (2002). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Retrieved from [Link]

-

Proprep. (n.d.). Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

PubMed. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

ResearchGate. (2024). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

-

ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?. Retrieved from [Link]

-

Ananikov, V. P. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (n.d.). Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy.

-

Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. Retrieved from [Link]

-

ResearchGate. (n.d.). 500 MHz 1 H NMR spectrum and expanded signals used for the quantitative.... Retrieved from [Link]

-

Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-((1,3-dioxopropan-2-yl)thio)benzoic acid (RIT 62). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1,3-Dithiane(505-23-7) 1H NMR [m.chemicalbook.com]

- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. rsc.org [rsc.org]

- 10. myneni.princeton.edu [myneni.princeton.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. books.rsc.org [books.rsc.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(1,3-dithian-2-yl)benzoic acid: IR and Mass Spectrometry Analysis

Executive Summary

This technical guide provides a comprehensive analysis of 4-(1,3-dithian-2-yl)benzoic acid using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple presentation of data. It delves into the causality behind experimental choices, the interpretation of spectral features, and the logical synergy between these methods for unambiguous structural elucidation. We will explore the characteristic vibrational modes of the carboxylic acid, aromatic, and dithiane moieties via IR spectroscopy and map the key fragmentation pathways under electron ionization mass spectrometry. This guide serves as a practical, field-proven reference for the characterization of this and structurally related molecules.

Introduction to this compound

Chemical Structure and Properties

This compound is a bifunctional organic molecule featuring a para-substituted benzene ring. One substituent is a carboxylic acid group, imparting acidic properties and sites for further derivatization. The other is a 1,3-dithiane group, a sulfur-containing heterocycle often employed in organic synthesis as a protecting group for carbonyls or as a masked acyl anion equivalent (umpolung).

-

Molecular Formula: C₁₁H₁₂O₂S₂

-

Molecular Weight: 240.35 g/mol

-

Key Structural Features:

-

Aromatic carboxylic acid moiety.

-

1,4- (para) disubstituted benzene ring.

-

A six-membered saturated heterocyclic ring containing two sulfur atoms (1,3-dithiane).

-

Caption: Molecular Structure of this compound.

Significance in Research and Development

The dithiane functional group is a cornerstone of modern organic synthesis, primarily used to reverse the polarity of a carbonyl carbon. This allows for nucleophilic acylations that are otherwise impossible. The presence of the carboxylic acid on the same scaffold creates a valuable building block for synthesizing more complex molecules, including potential pharmaceutical agents and materials. Accurate and efficient characterization is therefore critical to verify the structure and purity of this intermediate, ensuring the integrity of subsequent synthetic steps.

Infrared (IR) Spectroscopy Analysis

Theoretical Principles and Experimental Causality

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule.[1] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at frequencies corresponding to its natural vibrational modes (stretching, bending), resulting in a characteristic spectrum.

For this compound, IR is the ideal first-pass analytical technique. Its utility lies in its ability to rapidly confirm the presence of the key functional groups—the carboxylic acid (O-H and C=O bonds), the aromatic ring (C=C and C-H bonds), and the aliphatic dithiane structure (C-H bonds)—all within a single measurement.

Detailed Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The choice of Attenuated Total Reflectance (ATR) is a deliberate one, driven by efficiency and data quality. Unlike traditional KBr pellets or Nujol mulls, ATR requires minimal to no sample preparation, reducing analysis time and eliminating potential artifacts from sample handling or solvent contaminants.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is a critical self-validating step; the background spectrum is subtracted from the sample spectrum to ensure that signals from atmospheric CO₂ and H₂O are removed.

-

Sample Application: Place a small amount (1-5 mg) of the solid this compound powder directly onto the ATR crystal.

-

Engage Sample: Apply pressure using the instrument's anvil to ensure firm, uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum with good signal-to-noise.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range, approximately 4000–400 cm⁻¹.

-

Data Processing: The instrument software automatically performs the background subtraction and Fourier transform to generate the final IR spectrum (transmittance vs. wavenumber).

Caption: Experimental workflow for ATR-FTIR analysis.

Interpretation of the IR Spectrum

The spectrum is best analyzed by dividing it into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

-

O-H Stretch (Carboxylic Acid): The most prominent feature will be an extremely broad absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[2][3] This breadth is a hallmark of the hydrogen-bonded dimer common in solid-state carboxylic acids.[3] This single feature provides powerful evidence for the -COOH group.

-

C-H Stretches (Aromatic and Aliphatic): Two distinct C-H stretching regions will be visible.

-

Aromatic =C-H: Weak to medium sharp peaks just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹).[4][5]

-

Aliphatic -C-H: Medium to strong sharp peaks just below 3000 cm⁻¹ (typically 3000–2850 cm⁻¹).[4][5] These arise from the CH and CH₂ groups of the dithiane ring. The clear separation of these two types of C-H stretches confirms the presence of both aromatic and saturated aliphatic components.

-

-

C=O Stretch (Carbonyl): A very strong, sharp absorption band will appear between 1710–1680 cm⁻¹.[6][7] Its position in this range, rather than higher, is further confirmation of the hydrogen-bonded dimer structure.

-

C=C Stretches (Aromatic Ring): Two or more sharp, medium-intensity bands will be present in the 1620–1450 cm⁻¹ region, characteristic of the benzene ring skeleton vibrations.[4][6]

-

Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrations, including C-O stretching and various C-H bending modes.

-

C-O Stretch: A medium-to-strong band is expected around 1300 cm⁻¹, coupled with the O-H bend.[7]

-

C-H Out-of-Plane (OOP) Bending: A strong band between 860-800 cm⁻¹ is expected, which is highly diagnostic for 1,4-disubstitution on a benzene ring.

-

C-S Stretches: These are typically weak and fall in the 800-600 cm⁻¹ range. They can be difficult to assign definitively but contribute to the unique fingerprint of the molecule.

-

Data Summary Table: IR Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity & Shape |

| 3300–2500 | Carboxylic Acid: O-H Stretch (H-bonded) | Strong, Very Broad |

| 3100–3000 | Aromatic: =C-H Stretch | Medium, Sharp |

| 3000–2850 | Aliphatic (Dithiane): -C-H Stretch | Medium-Strong, Sharp |

| 1710–1680 | Carboxylic Acid: C=O Stretch (H-bonded) | Very Strong, Sharp |

| 1620–1450 | Aromatic: C=C Ring Stretches | Medium, Sharp (multiple bands) |

| ~1300 | Carboxylic Acid: C-O Stretch / O-H Bend | Medium-Strong, Broad |

| 860-800 | Aromatic: C-H Out-of-Plane Bend | Strong, Sharp |

Mass Spectrometry (MS) Analysis

Theoretical Principles and Ionization Choices

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a small, relatively volatile organic molecule like this compound, Electron Ionization (EI) is the preferred method. EI uses a high-energy electron beam to ionize the molecule, typically forming a radical cation (M⁺•). This process imparts significant internal energy, leading to reproducible and structurally informative fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule's structure.

The causality for choosing EI is rooted in its ability to generate a rich fragmentation pattern that acts as a molecular roadmap. While softer ionization techniques like Electrospray Ionization (ESI) would readily show the molecular ion, they would provide minimal fragmentation, thus limiting the structural information that could be gleaned.

Detailed Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce the sample into the high-vacuum source of the mass spectrometer. This can be done via a direct insertion probe for a solid sample or, more commonly, by coupling the output of a Gas Chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization: In the EI source, the gaseous sample molecules are bombarded with a 70 eV electron beam. This energy is a long-standing convention that ensures reproducible fragmentation patterns across different instruments, making spectra comparable to library databases.

-

Mass Analysis: The newly formed ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Data Output: The output is a mass spectrum, a plot of relative ion abundance versus m/z.

Interpretation of the Mass Spectrum

The molecular ion (M⁺•) peak is expected at an m/z corresponding to the nominal molecular weight of the molecule, which is 240. Aromatic compounds generally give a prominent molecular ion peak, and this should be clearly visible in the spectrum.[8][9] The presence of two sulfur atoms will also give rise to a characteristic M+2 peak with an abundance of ~9% relative to the M⁺• peak, due to the natural abundance of the ³⁴S isotope. This isotopic pattern is a key validation point for a sulfur-containing compound.